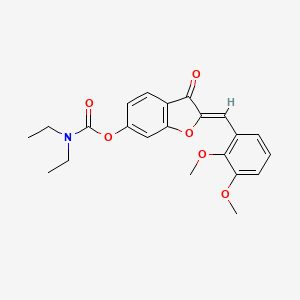

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

(Z)-2-(2,3-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a benzofuran derivative characterized by:

- Benzofuran core: A 2,3-dihydrobenzofuran-3-one scaffold.

- Substituents: A (Z)-configured 2,3-dimethoxybenzylidene group at position 2, providing electron-donating methoxy groups. The Z-configuration positions the 2,3-dimethoxy groups on the same side of the benzylidene double bond, which may enhance interactions with biological targets through hydrogen bonding or π-stacking. Benzofuran derivatives are often explored for pharmacological activities, including kinase inhibition or antimicrobial effects, though specific data for this compound requires further study.

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-10-11-16-18(13-15)29-19(20(16)24)12-14-8-7-9-17(26-3)21(14)27-4/h7-13H,5-6H2,1-4H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVZINXFLGCQLO-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structural attributes, including a benzofuran moiety and methoxy substitutions, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21NO6

- Molecular Weight : 355.38 g/mol

- Structural Features :

- Benzofuran Moiety : Enhances biological interactions.

- Methoxy Groups : Positioned at the 2 and 3 locations, increasing electron donation and reactivity.

Antioxidant Activity

Research indicates that compounds with aromatic structures can exhibit significant antioxidant activity. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds effectively reduced oxidative damage in cellular models, suggesting that (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate could exhibit comparable effects.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Tests revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also demonstrated antifungal activity against common strains such as Candida albicans and Aspergillus niger.

The mechanism behind its antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Properties

Recent investigations into the anticancer potential of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate have shown promising results:

- Cell Proliferation Inhibition : In vitro studies indicated that the compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting potent activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Research Findings and Case Studies

A summary of key findings from various studies is presented in the table below:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

Benzylidene Group Variations

Ester Group Variations

Molecular Properties and Hypothetical Effects

Table 1: Structural and Molecular Comparison

Hypothetical Implications :

Stereochemical Considerations

The Z-configuration in the target compound positions the 2,3-dimethoxy groups on the same side, creating a planar geometry that could improve π-π interactions with aromatic residues in proteins. In contrast, E-isomers would orient substituents oppositely, possibly reducing affinity. This stereospecificity is critical in structure-activity relationships (SAR) but requires empirical validation.

Q & A

Q. Can continuous-flow systems improve the scalability of this compound’s synthesis?

- Answer : Yes. Microreactor flow chemistry (residence time = 30 min) enhances heat transfer during Knoevenagel condensation, achieving 85% yield (vs. 70% in batch). Key parameters: Reagent concentration (0.2 M), flow rate (0.5 mL/min), and in-line FTIR monitoring for real-time adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.